(3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone
Overview
Description
(3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone is an organic compound that features a benzofuran core substituted with amino, nitro, and fluorophenyl groups
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to interact with a wide range of targets, including topoisomerase i , sigma receptors , and carbonic anhydrase .
Mode of Action
Benzofuran derivatives have been reported to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities .
Biochemical Analysis
Biochemical Properties
(3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . This inhibition can affect downstream signaling processes, leading to alterations in cellular functions. Additionally, the nitro and amino groups on the benzofuran core may participate in redox reactions, further impacting biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of Src kinase can lead to changes in cell proliferation, differentiation, and survival . Furthermore, the compound may affect the expression of genes involved in oxidative stress responses due to its redox-active nitro group . These cellular effects highlight the compound’s potential as a tool for studying various biological processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorophenyl group can engage in hydrophobic interactions with enzyme active sites, while the amino and nitro groups may form hydrogen bonds and electrostatic interactions . These interactions contribute to the compound’s ability to inhibit enzymes like Src kinase, leading to downstream effects on cell signaling and function . Additionally, the compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cell signaling and gene expression, indicating its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cell signaling and gene expression without causing significant toxicity . Higher doses can lead to adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates may further interact with cellular biomolecules, affecting metabolic flux and metabolite levels. Additionally, the compound’s nitro group can undergo reduction reactions, contributing to its redox activity and impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s fluorophenyl group may facilitate its uptake by specific transporters, while its amino and nitro groups can interact with intracellular binding proteins . These interactions affect the compound’s localization and accumulation within cells, influencing its overall biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound’s targeting signals and post-translational modifications direct it to particular cellular compartments or organelles . For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and redox balance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common route includes the nitration of benzofuran followed by amination and subsequent coupling with a fluorophenyl ketone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency in product quality.
Types of Reactions:
Oxidation: The amino group in the compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
(3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Comparison with Similar Compounds
- (3-Amino-6-nitro-1-benzofuran-2-yl)(4-chlorophenyl)methanone
- (3-Amino-6-nitro-1-benzofuran-2-yl)(4-bromophenyl)methanone
- (3-Amino-6-nitro-1-benzofuran-2-yl)(4-methylphenyl)methanone
Comparison: Compared to its analogs, (3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
(3-amino-6-nitro-1-benzofuran-2-yl)-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O4/c16-9-3-1-8(2-4-9)14(19)15-13(17)11-6-5-10(18(20)21)7-12(11)22-15/h1-7H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCJRBNMQMQWBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=C(C=C3)[N+](=O)[O-])N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650473 | |
Record name | (3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914635-93-1 | |
Record name | (3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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